molecular formula C20H38O4 B14636750 12-Hydroxy-8-propanoylheptadecanoic acid CAS No. 54314-75-9

12-Hydroxy-8-propanoylheptadecanoic acid

Cat. No.: B14636750
CAS No.: 54314-75-9
M. Wt: 342.5 g/mol
InChI Key: FHERSMHWJQVOBK-UHFFFAOYSA-N
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Description

12-Hydroxy-8-propanoylheptadecanoic acid is a complex organic compound with the molecular formula C20H38O4 It is characterized by the presence of a hydroxyl group at the 12th carbon and a propanoyl group at the 8th carbon of the heptadecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Hydroxy-8-propanoylheptadecanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as heptadecanoic acid derivatives, which undergo hydroxylation and subsequent propanoylation. The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for efficiency and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

12-Hydroxy-8-propanoylheptadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

12-Hydroxy-8-propanoylheptadecanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 12-Hydroxy-8-propanoylheptadecanoic acid involves its interaction with specific molecular targets. The hydroxyl and propanoyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate the activity of target proteins and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Heptadecanoic acid: Lacks the hydroxyl and propanoyl groups, making it less reactive.

    12-Hydroxyheptadecanoic acid: Contains only the hydroxyl group, missing the propanoyl group.

    8-Propanoylheptadecanoic acid: Contains only the propanoyl group, missing the hydroxyl group.

Uniqueness

12-Hydroxy-8-propanoylheptadecanoic acid is unique due to the presence of both hydroxyl and propanoyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

54314-75-9

Molecular Formula

C20H38O4

Molecular Weight

342.5 g/mol

IUPAC Name

12-hydroxy-8-propanoylheptadecanoic acid

InChI

InChI=1S/C20H38O4/c1-3-5-8-14-18(21)15-11-13-17(19(22)4-2)12-9-6-7-10-16-20(23)24/h17-18,21H,3-16H2,1-2H3,(H,23,24)

InChI Key

FHERSMHWJQVOBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCC(CCCCCCC(=O)O)C(=O)CC)O

Origin of Product

United States

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